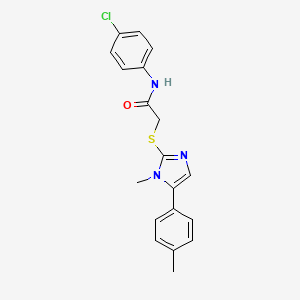

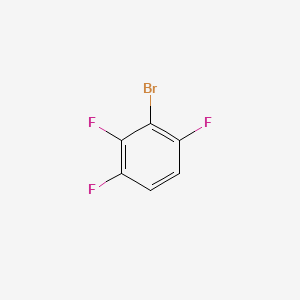

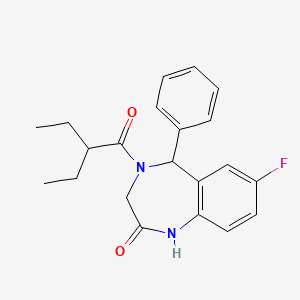

![molecular formula C11H11BrF3NO B2744238 {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol CAS No. 1550559-95-9](/img/structure/B2744238.png)

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol” is a chemical compound with the CAS Number: 1550559-95-9 . It has a molecular weight of 310.11 and its IUPAC name is {1- [2-bromo-4- (trifluoromethyl)phenyl]-3-azetidinyl}methanol . The compound is stored at room temperature and it comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrF3NO/c12-9-3-8 (11 (13,14)15)1-2-10 (9)16-4-7 (5-16)6-17/h1-3,7,17H,4-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol” is a powder that is stored at room temperature . It has a molecular weight of 310.11 .Applications De Recherche Scientifique

Catalysis and Asymmetric Synthesis

- Catalytic Asymmetric Addition: A study developed a practical approach to prepare enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from cost-effective and readily available l-(+)-methionine. This compound was successfully used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. The results highlighted the potential of four-membered heterocycle-based backbones as chiral units for asymmetric induction reactions, with the bulky ferrocenyl group significantly impacting enantioselectivities (Wang et al., 2008).

Organocatalysis

- Enantioselective Epoxidation: (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was employed as a catalyst for enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivities (Lu et al., 2008).

Heterocyclic Chemistry

- 1,3-Dipolar Cycloadditions: A tris(triazolyl)methanol-Cu(I) complex showed outstanding catalytic activity in Huisgen 1,3-dipolar cycloadditions, enabling reactions on water or under neat conditions with low catalyst loadings and short reaction times. This study underscores the efficiency of tris(triazolyl)methanol ligands in promoting cycloaddition reactions, a cornerstone of heterocyclic chemistry (Ozcubukcu et al., 2009).

Chiral Sensing and Resolution

- Enantiodiscrimination: Enantiopure aziridin-2-yl methanols were utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the utility of aziridin-2-yl methanols in analytical chemistry, particularly in determining enantiomeric excesses of complex molecules (Malinowska et al., 2020).

Peptoid Synthesis

- Thiol Protecting Group: Tris(4-azidophenyl)methanol, a novel multifunctional aryl azide, was identified as an efficient thiol protecting group in peptoid synthesis. It can be cleaved under mild conditions and functionalized via copper-catalyzed cycloaddition reactions, offering versatile applications in materials chemistry (Qiu et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

[1-[2-bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAXPHXPWIYIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

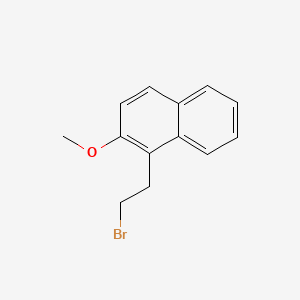

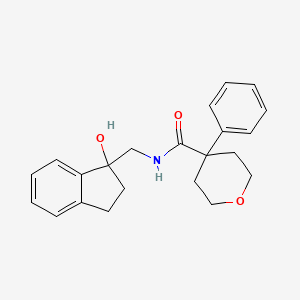

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)

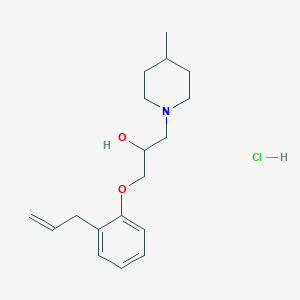

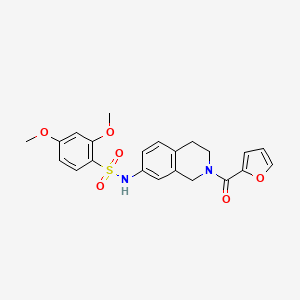

![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)

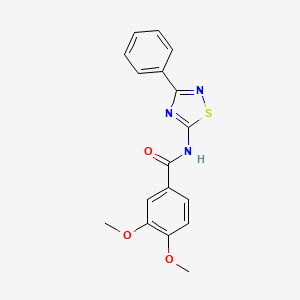

![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)